molecular formula C11H10O3 B1441543 6-Ethyl-4-hydroxycoumarin CAS No. 55005-28-2

6-Ethyl-4-hydroxycoumarin

Cat. No.: B1441543
CAS No.: 55005-28-2
M. Wt: 190.19 g/mol
InChI Key: JYULRNGSVREOJU-UHFFFAOYSA-N
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Description

6-Ethyl-4-hydroxycoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure

Scientific Research Applications

6-Ethyl-4-hydroxycoumarin has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.

    Medicine: Research is ongoing into its potential as an anticoagulant, similar to other coumarin derivatives like warfarin.

    Industry: It is used in the production of dyes, perfumes, and optical brighteners due to its fluorescent properties.

Mechanism of Action

Target of Action

6-Ethyl-4-hydroxycoumarin, like other coumarin derivatives, primarily targets the enzyme vitamin K epoxide reductase . This enzyme plays a crucial role in the recycling of vitamin K, which is essential for the formation of several coagulant enzymes .

Mode of Action

this compound acts as a competitive inhibitor of vitamin K epoxide reductase . By binding to this enzyme, it prevents the recycling of vitamin K, leading to a depletion of active vitamin K in the blood . This, in turn, inhibits the formation of the active form of prothrombin and several other coagulant enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to blood coagulation. The inhibition of vitamin K recycling disrupts the synthesis of several coagulation factors, affecting the overall coagulation pathway . Additionally, coumarins play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Pharmacokinetics

The conjugation reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver . These properties likely influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of blood coagulation. By preventing the formation of active prothrombin and other coagulant enzymes, it can potentially exert anticoagulant effects . Moreover, coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . .

Biochemical Analysis

Biochemical Properties

6-Ethyl-4-hydroxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The hydroxyl group at the 4-position of this compound allows it to participate in oxidation-reduction reactions, making it a potential modulator of oxidative stress pathways. Additionally, this compound can bind to metal ions, which may affect its biochemical activity and interactions with other biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell viability, proliferation, and adhesion, particularly in cancer cell lines such as HepG2 hepatocellular carcinoma cells . The compound decreases the expression of the Ki-67 gene, which is associated with cell proliferation, while increasing the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in extracellular matrix remodeling . These effects suggest that this compound may have potential as an anticancer agent by modulating cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound inhibits the enzyme vitamin K epoxide reductase, leading to a depletion of reduced vitamin K in tissues . This inhibition affects the synthesis of vitamin K-dependent clotting factors, which is the basis for its anticoagulant activity. Additionally, this compound can undergo hydroxylation and other modifications mediated by cytochrome P450 enzymes, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticoagulant and anticancer activities. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of various metabolites . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions. The compound’s metabolism can affect metabolic flux and the levels of metabolites, influencing its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound can influence its biochemical activity and effectiveness in various biological contexts.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the hydroxyl group at the 4-position may facilitate its localization to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-hydroxycoumarin typically involves the Pechmann condensation reaction. This reaction uses phenols and β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are 6-ethylresorcinol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst, at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-4-hydroxycoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 6-Ethyl-4-ketocoumarin.

    Reduction: 6-Ethyl-4-hydroxy-3,4-dihydrocoumarin.

    Substitution: 3-Halo-6-ethyl-4-hydroxycoumarin.

Comparison with Similar Compounds

    4-Hydroxycoumarin: The parent compound, known for its anticoagulant properties.

    6-Methyl-4-hydroxycoumarin: Similar structure but with a methyl group instead of an ethyl group.

    7-Hydroxycoumarin: Another coumarin derivative with hydroxylation at the 7-position.

Uniqueness: 6-Ethyl-4-hydroxycoumarin stands out due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetics. This structural modification can lead to differences in how the compound is absorbed, distributed, metabolized, and excreted in the body compared to its analogs.

Properties

IUPAC Name

6-ethyl-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYULRNGSVREOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715740
Record name 6-Ethyl-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55005-28-2
Record name 6-Ethyl-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55005-28-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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